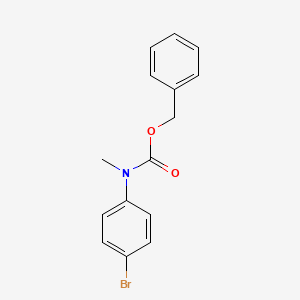

Benzyl N-(4-bromophenyl)-N-methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

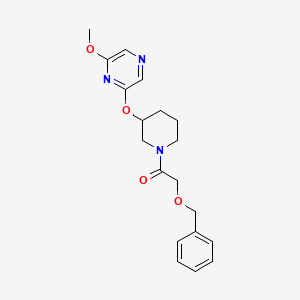

Molecular Structure Analysis

The molecular structure of a compound similar to “Benzyl N-(4-bromophenyl)-N-methylcarbamate”, known as “N-Benzyl-4-bromobenzamide”, has a molecular formula of C14H12BrNO, an average mass of 290.155 Da, and a monoisotopic mass of 289.010223 Da .

Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, benzamides can be produced from the reaction between carboxylic acids and amines at high temperatures .

Mecanismo De Acción

The mechanism of action of BNMC involves the covalent binding of the carbamate group to the active site of AChE, which is located in the catalytic triad of the enzyme. This results in the formation of a stable carbamylated enzyme intermediate that cannot be hydrolyzed by water. The inhibition of AChE by BNMC leads to the accumulation of ACh in the synaptic cleft, which activates postsynaptic cholinergic receptors and enhances cholinergic neurotransmission.

Biochemical and Physiological Effects:

The biochemical and physiological effects of BNMC depend on the concentration and duration of exposure. At low concentrations, BNMC enhances cholinergic neurotransmission and improves cognitive function, while at high concentrations, it can cause toxicity and cell death. BNMC has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BNMC has several advantages as a research tool, including its high potency, selectivity, and irreversible binding to AChE. It can be used to study the role of cholinergic neurotransmission in various physiological and pathological processes, as well as to develop new drugs for the treatment of Alzheimer's disease and other neurological disorders. However, BNMC also has some limitations, such as its potential toxicity and non-specific binding to other proteins and enzymes.

Direcciones Futuras

There are several future directions for research on BNMC, including the development of new derivatives with improved pharmacological properties, the elucidation of its mechanism of action on other targets besides AChE, and the exploration of its potential therapeutic applications in other diseases, such as cancer and inflammation. Moreover, the use of BNMC in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity. Overall, BNMC represents a promising research tool with great potential for advancing our understanding of cholinergic neurotransmission and its role in health and disease.

Métodos De Síntesis

BNMC can be synthesized through a multistep process involving the reaction of 4-bromonitrobenzene with benzylamine, followed by reduction of the nitro group and carbamylation of the resulting amine. The final product is obtained through the reaction of the carbamate intermediate with methyl iodide. The yield of BNMC can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.

Aplicaciones Científicas De Investigación

BNMC has been widely used in scientific research, particularly in the field of neuroscience. It is commonly used as an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. BNMC binds covalently to the active site of AChE, leading to the inhibition of ACh hydrolysis and the accumulation of ACh in the synaptic cleft. This results in enhanced cholinergic neurotransmission, which has been implicated in various physiological and pathological processes, including learning and memory, muscle contraction, and Alzheimer's disease.

Propiedades

IUPAC Name |

benzyl N-(4-bromophenyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-17(14-9-7-13(16)8-10-14)15(18)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXESLFSLVQXTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)Br)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2784722.png)

![N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784731.png)

![5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2784732.png)

![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784735.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2784740.png)